molecular formula C6H10O3 B13466657 5,8-Dioxaspiro[3.4]octan-2-ol

5,8-Dioxaspiro[3.4]octan-2-ol

Cat. No.: B13466657
M. Wt: 130.14 g/mol
InChI Key: IDQGQAPNOMZNFC-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octan-2-ol is a spirocyclic compound featuring a unique bicyclic framework where two oxygen atoms bridge a 3- and 4-membered ring system. The hydroxyl group at position 2 enhances its polarity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Key derivatives include its carboxylic acid (CAS 1001907-64-7), 2-one (CAS 1824626-99-4), and 2-ylmethanol (CAS 545882-60-8), each with distinct physicochemical properties .

Properties

IUPAC Name

5,8-dioxaspiro[3.4]octan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-6(4-5)8-1-2-9-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQGQAPNOMZNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]octan-2-ol typically involves the reaction of diols with epoxides under acidic or basic conditions. One common method includes the use of ethylene glycol and epichlorohydrin in the presence of a catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated control systems ensures consistent production quality. The process typically includes steps such as reactant mixing , reaction monitoring , and product purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dioxaspiro[3.4]octan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,8-Dioxaspiro[3.4]octan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.4]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand binding to enzymes or receptors , thereby modulating their activity. The presence of the spirocyclic structure enhances its ability to fit into binding sites, leading to inhibition or activation of biological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group
5,8-Dioxaspiro[3.4]octan-2-ol Not specified C₆H₁₀O₃ 130.14 (calc.) Hydroxyl (-OH)
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid 1001907-64-7 C₇H₁₀O₄ 158.15 Carboxylic acid (-COOH)
5,8-Dioxaspiro[3.4]octan-2-one 1824626-99-4 C₆H₈O₃ 128.13 Ketone (=O)
5,8-Dioxaspiro[3.4]octan-2-ylmethanol 545882-60-8 C₇H₁₂O₃ 144.17 Methanol (-CH₂OH)

Key Observations :

  • The carboxylic acid derivative (158.15 g/mol) has the highest molecular weight due to the -COOH group, enhancing its polarity and hydrogen-bonding capacity .
  • The ketone derivative (128.13 g/mol) is less polar, which may influence its volatility compared to the hydroxyl and carboxylic acid analogs .

Comparison with Other Spiroacetals and Dioxaspiro Compounds

1,6-Dioxaspiro[4.5]decane and Z-Conophthorin
  • Structural Differences : These compounds feature a 6-membered spiro system (4.5) compared to the smaller 3.4 system in the target compound.
  • Functional Impact: The larger ring system in 1,6-dioxaspiro[4.5]decane reduces ring strain, enhancing thermal stability. Z-Conophthorin’s methyl substituent increases hydrophobicity, making it more volatile and suitable as a floral signal in plants .
  • Biological Relevance: Unlike this compound, Z-conophthorin acts as a pheromone in insects, highlighting how substituents and ring size dictate biological activity .
1,7-Dioxaspiro[5.5]undecane (6,6-Spiroketal)
  • Conformational Stability: The 5.5 spiro system benefits from the anomeric effect and σ-conjugation (2p(O) → σ*C-O), stabilizing specific conformers .
1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Compounds
  • Synthesis and Applications : Derived from oleic acid, these spiro compounds are explored as biolubricants. Their ester functionalities and larger spiro systems (4.4 or 4.5) improve low-temperature fluidity compared to the hydroxylated 3.4 system, which may solidify more readily .

Physicochemical and Reactivity Comparisons

Table 2: Key Properties and Reactivity

Compound Name Boiling Point (°C) Solubility Reactivity Notes
This compound Not reported Polar solvents Hydroxyl group enables esterification and oxidation .
5,8-Dioxaspiro[3.4]octan-2-one Not reported Moderate polarity Ketone allows nucleophilic additions; less reactive than -OH .
Z-Conophthorin ~200–250 (est.) Lipophilic Methyl group enhances volatility for pheromone activity .
1,7-Dioxaspiro[5.5]undecane >250 Low polarity High stability due to σ-conjugation; used in pheromones .

Key Observations :

  • The hydroxyl group in this compound increases its solubility in polar solvents, distinguishing it from non-polar spiroacetals like Z-conophthorin .
  • Enzymatic studies on octan-2-ol derivatives () suggest that spirocyclic alcohols may exhibit stereospecific reactivity during hydrolysis, though this requires further validation for the 3.4 system .

Biological Activity

5,8-Dioxaspiro[3.4]octan-2-ol is a bicyclic compound characterized by a unique spiro structure that incorporates two ether linkages. Its molecular formula is C6_6H8_8O3_3, and it has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound features a spirocyclic framework, which is notable for its potential applications in medicinal chemistry and organic synthesis due to its interesting structural properties. The presence of hydroxyl and ether functional groups enhances its reactivity, making it a valuable intermediate in various synthetic pathways.

The biological activity of this compound is primarily driven by its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, leading to modulation of their activity. This can result in either inhibition or activation of biological processes, depending on the target.

Antimicrobial Properties

Research indicates that compounds with similar bicyclic structures exhibit effectiveness against certain bacterial strains. For instance, studies have shown that this compound possesses antimicrobial properties that could be harnessed for developing new antibacterial agents.

Anticancer Potential

There is emerging evidence suggesting that this compound may also have anticancer properties. Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructure TypeNotable Properties
1,5-Dioxaspiro[3.4]octaneSpirocyclicUseful as an intermediate in synthesis
1,3-DioxaneCyclic etherCommon solvent; used in organic synthesis
2-Bromo-5,8-dioxaspiro[3.4]octaneBromo derivativeEnhanced reactivity; used in further synthetic transformations
1,6-Dioxaspiro[4.5]decaneLarger spirocyclicExhibits unique biological activities

This table highlights the uniqueness of this compound within its class due to its specific arrangement of functional groups and spirocyclic structure.

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